Cas no 1565967-42-1 (5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride)

5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a specialized sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. Its cyclopentyl and methyl substituents enhance steric and electronic properties, making it valuable for constructing structurally diverse molecules. The reactive sulfonyl chloride group facilitates efficient nucleophilic substitution reactions, enabling modifications for pharmaceutical and agrochemical applications. This compound is characterized by high purity and stability under controlled conditions, ensuring reliable performance in synthetic workflows. Its utility in medicinal chemistry stems from its ability to introduce sulfonamide functionalities, which are prevalent in bioactive molecules. Suitable for research and industrial-scale applications requiring precise functionalization.
5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride structure
1565967-42-1 structure
Product name:5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
CAS No:1565967-42-1
MF:C8H12ClN3O2S
MW:249.717779159546
MDL:MFCD26089756
CID:5245414
PubChem ID:121598247

5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4H-1,2,4-Triazole-3-sulfonyl chloride, 5-cyclopentyl-4-methyl-
    • 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
    • MDL: MFCD26089756
    • Inchi: 1S/C8H12ClN3O2S/c1-12-7(6-4-2-3-5-6)10-11-8(12)15(9,13)14/h6H,2-5H2,1H3
    • InChI Key: RTFJVPABQWHAIM-UHFFFAOYSA-N
    • SMILES: N1=C(C2CCCC2)N(C)C(S(Cl)(=O)=O)=N1

5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-284624-0.25g
5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
1565967-42-1
0.25g
$642.0 2023-09-07
Enamine
EN300-284624-1.0g
5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
1565967-42-1
1g
$0.0 2023-06-06
Enamine
EN300-284624-5.0g
5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
1565967-42-1
5.0g
$2152.0 2023-03-01
Ambeed
A1087173-1g
5-Cyclopentyl-4-methyl-4h-1,2,4-triazole-3-sulfonyl chloride
1565967-42-1 95%
1g
$541.0 2024-04-23
Enamine
EN300-284624-10.0g
5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
1565967-42-1
10.0g
$3191.0 2023-03-01
Enamine
EN300-284624-1g
5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
1565967-42-1
1g
$699.0 2023-09-07
Enamine
EN300-284624-5g
5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
1565967-42-1
5g
$2028.0 2023-09-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01058048-1g
5-Cyclopentyl-4-methyl-4h-1,2,4-triazole-3-sulfonyl chloride
1565967-42-1 95%
1g
¥3717.0 2023-04-10
Enamine
EN300-284624-0.5g
5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
1565967-42-1
0.5g
$671.0 2023-09-07
Enamine
EN300-284624-0.05g
5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
1565967-42-1
0.05g
$587.0 2023-09-07

Additional information on 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Introduction to 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1565967-42-1)

5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1565967-42-1, belongs to the triazole sulfonyl chloride class, a moiety known for its versatile applications in drug design and synthesis. The presence of both cyclopentyl and methyl substituents in its structure imparts unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.

The 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride structure is characterized by a triazole ring system functionalized with a sulfonyl chloride group at the 3-position. This arrangement not only enhances reactivity but also allows for further derivatization, making it a crucial building block in synthetic organic chemistry. The compound’s ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing more complex molecules, including potential drug candidates.

In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in bioactive molecules. The triazole core is a common structural motif found in numerous pharmacologically active agents, including antifungals, antivirals, and anticancer drugs. The introduction of sulfonyl chloride functionality at the 3-position of the triazole ring in 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride adds an additional layer of reactivity, enabling the formation of amides, esters, and other derivatives through straightforward synthetic routes.

One of the most compelling aspects of this compound is its potential application in the development of inhibitors targeting enzymatic pathways. The sulfonyl chloride group is known to interact with various biological targets by forming covalent bonds or by competing with natural substrates. This property has been exploited in the design of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancerous cells.

Recent studies have highlighted the importance of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride as a precursor in the synthesis of bioactive sulfonamides. Sulfonamides are a large class of compounds with diverse pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects. The sulfonyl chloride moiety serves as an excellent leaving group for introducing sulfonamide functionalities into target molecules. This has led to investigations into its use as an intermediate in the preparation of antimicrobial agents, where modifications to the cyclopentyl and methyl substituents can fine-tune biological activity.

The cyclopentyl group in the molecule contributes to steric hindrance and lipophilicity, factors that can influence binding affinity and metabolic stability. Researchers have leveraged this feature to optimize drug-like properties such as solubility and bioavailability. Additionally, the methyl substituent at the 4-position can be further functionalized to introduce additional pharmacophores or improve selectivity against specific biological targets. These structural features make 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride a versatile scaffold for medicinal chemists seeking to develop novel therapeutics.

In academic research circles,5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has been employed in various synthetic strategies aimed at overcoming challenges associated with traditional drug development methodologies. For example,stereoselective synthesis approaches have been explored to produce enantiomerically pure derivatives with enhanced pharmacological profiles. The compound’s reactivity also allows for the introduction of fluorine or other halogen atoms at strategic positions within the molecule,fluorinated triazoles, which are known to improve metabolic stability and binding interactions with biological targets.

The pharmaceutical industry has taken notice of these advancements,5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride being cited in several patent filings as a key intermediate for next-generation drug candidates. Companies specializing in custom synthesis services have incorporated this compound into their catalogs due to its utility across multiple therapeutic areas. Furthermore,collaborative research initiatives between academic institutions and pharmaceutical firms have focused on optimizing synthetic routes to improve yield and purity while reducing costs associated with large-scale production.

The future prospects for 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride are promising,given its versatility as a synthetic intermediate and its potential applications in addressing unmet medical needs. As computational chemistry techniques advance,virtual screening methods can be employed to identify new derivatives with improved efficacy and reduced side effects. Additionally,green chemistry principles are being integrated into synthetic protocols to minimize environmental impact while maintaining high standards of chemical purity.

In conclusion,5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1565967-42-1) represents an important advancement in pharmaceutical chemistry,offering a scaffold for developing innovative therapeutic agents across various disease indications. Its unique structural features,reactivity patterns, and potential applications make it a cornerstone compound for researchers striving to push the boundaries of drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1565967-42-1)5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
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